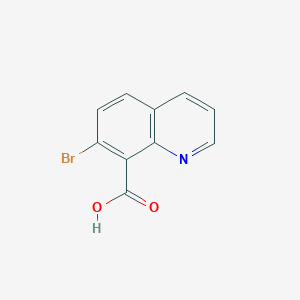

7-Bromoquinoline-8-carboxylic acid

Description

Significance of Quinoline (B57606) Derivatives as Pharmacophores and Privileged Scaffolds in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. Its derivatives are recognized as pharmacophores, the essential molecular features responsible for a drug's biological activity, and are considered privileged scaffolds due to their ability to bind to a wide range of biological targets with high affinity. This versatility has led to the development of a multitude of quinoline-based drugs with diverse therapeutic applications.

The significance of quinoline derivatives is underscored by their presence in numerous approved drugs. For instance, the quinoline core is central to the antimalarial properties of quinine (B1679958) and chloroquine, the antibacterial efficacy of fluoroquinolones like ciprofloxacin, and the anticancer activity of topoisomerase inhibitors such as camptothecin. The rigid, planar structure of the quinoline ring system provides an ideal framework for interacting with biological macromolecules, while its various positions can be readily functionalized to fine-tune pharmacokinetic and pharmacodynamic properties. This adaptability allows for the creation of extensive libraries of compounds for screening against various diseases, solidifying the quinoline scaffold's status as a highly valued starting point in drug discovery.

Contextualizing Halogenated Quinoline Carboxylic Acids in Drug Discovery

The introduction of halogen atoms and carboxylic acid groups onto the quinoline scaffold has proven to be a powerful strategy in drug design. Halogenation, particularly with bromine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Bromine, with its specific size and electronegativity, can form halogen bonds, a type of non-covalent interaction that can enhance drug-target binding and selectivity.

The carboxylic acid group, on the other hand, often serves as a critical pharmacophoric element, capable of forming strong hydrogen bonds and salt bridges with biological targets. It can also improve the aqueous solubility and pharmacokinetic profile of a drug candidate. The combination of a halogen and a carboxylic acid on the quinoline framework, as seen in halogenated quinoline carboxylic acids, creates a class of compounds with significant potential for therapeutic development. Research in this area has explored their utility as antibacterial, anticancer, and anti-inflammatory agents. For example, certain halogenated quinoline carboxylic acids have shown potent activity against various bacterial strains, including resistant ones.

Overview of Research Trajectories for Bromoquinoline Carboxylic Acid Congeners

The specific placement of the bromine atom and the carboxylic acid group on the quinoline ring gives rise to a variety of isomers, or congeners, each with potentially unique biological activities. Research into bromoquinoline carboxylic acid congeners has revealed that even slight positional changes can lead to significant differences in their pharmacological profiles.

For instance, studies on various isomers have highlighted their potential as antimicrobial and anticancer agents. The position of the bromine atom can influence the molecule's ability to interact with specific enzymes or receptors. For example, the bromine at the 7-position in some quinoline derivatives has been shown to enhance their electrophilic reactivity, which could be beneficial for their interaction with targets like bacterial DNA gyrase.

The following table provides a glimpse into the research landscape of some bromoquinoline carboxylic acid congeners, showcasing the diversity of their investigated applications:

| Compound Name | CAS Number | Molecular Formula | Investigated Activities |

| 7-Bromo-8-methylquinoline-3-carboxylic acid | 1189107-65-0 | C₁₁H₈BrNO₂ | Antimicrobial, Anticancer |

| 8-Bromoquinoline-4-carboxylic acid | 121490-67-3 | C₁₀H₆BrNO₂ | Antibacterial, Kinase inhibition mdpi.com |

| 6-Bromoquinoline-2-carboxylic acid | 65148-10-9 | C₁₀H₆BrNO₂ | Synthetic intermediate |

| 7-Bromo-8-hydroxyquinoline | 13019-32-4 | C₉H₆BrNO | Antibacterial, Anticancer (as a precursor) mdpi.com |

This comparative exploration of congeners is crucial for understanding the structure-activity relationships (SAR) within this chemical class and for guiding the rational design of new, more potent, and selective therapeutic agents based on the bromoquinoline carboxylic acid scaffold. While detailed research on 7-bromoquinoline-8-carboxylic acid itself is still emerging, the study of its isomers provides a valuable framework for predicting its potential biological activities and guiding future investigations.

Below is a table summarizing the key identification properties of the subject compound, this compound.

| Property | Value | Source |

| IUPAC Name | This compound | scirp.org |

| CAS Number | 1426144-84-4 | scirp.org |

| Molecular Formula | C₁₀H₆BrNO₂ | scirp.org |

| Molecular Weight | 252.07 g/mol | scirp.org |

| InChI Key | OCMNEDZJFXQIEO-UHFFFAOYSA-N | scirp.org |

Structure

3D Structure

Properties

IUPAC Name |

7-bromoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMNEDZJFXQIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Br)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858655 | |

| Record name | 7-Bromoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426144-84-4 | |

| Record name | 7-Bromoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromoquinoline 8 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis and Key Intermediates for 7-Bromoquinoline-8-carboxylic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com

Strategic Disconnections for the Quinoline (B57606) Core

The quinoline ring system, a bicyclic aromatic heterocycle, can be disconnected in several ways to identify potential starting materials and key reactions. wikipedia.org Common strategies for constructing the quinoline core include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. iipseries.orgorganicreactions.orgdrugfuture.com These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component, such as glycerol, α,β-unsaturated carbonyl compounds, β-diketones, or compounds with a reactive α-methylene group, to form the pyridine (B92270) ring fused to the benzene (B151609) ring. iipseries.orgorganicreactions.orgwikipedia.orgwikipedia.org

Approaches to Selective Bromination at the C-7 Position

Achieving selective bromination at the C-7 position of the quinoline nucleus is a critical step. The electronic properties of the quinoline ring and the directing effects of existing substituents influence the regioselectivity of electrophilic substitution reactions like bromination. acs.org In some cases, direct bromination of a substituted quinoline can yield the desired 7-bromo isomer. However, the presence of activating or deactivating groups can direct the bromine to other positions, such as C-5 or a mixture of products. researchgate.net Therefore, a carefully planned synthetic sequence is often necessary. One approach involves introducing a directing group that favors bromination at C-7, which can later be removed or transformed. researchgate.net Another strategy is to start with a pre-brominated aniline derivative, ensuring the bromine atom is in the correct position before the quinoline ring is formed.

Strategies for Carboxylic Acid Group Introduction at C-8

The introduction of a carboxylic acid group at the C-8 position can be accomplished through various methods. One common strategy is the oxidation of a methyl or other alkyl group at the C-8 position. Another approach involves the use of organometallic reagents, such as a Grignard or lithium reagent, formed at the C-8 position, followed by reaction with carbon dioxide. youtube.com The Pfitzinger reaction, which utilizes isatin (B1672199) and a carbonyl compound, directly yields a quinoline-4-carboxylic acid, and variations of this reaction can be explored for substitution at other positions. wikipedia.orgresearchgate.netacs.org Additionally, transition metal-catalyzed C-H activation and carboxylation at the C-8 position represents a more modern and direct approach. nih.govnih.govrsc.org

Classical and Established Synthetic Routes for Bromoquinoline Carboxylic Acids

Several classical and well-established synthetic methods are employed for the synthesis of quinoline carboxylic acids and their bromo-derivatives. nih.gov

Pfitzinger Cyclization and its Variants for Quinoline Carboxylic Acid Synthesis

The Pfitzinger reaction is a notable method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netacs.org This reaction involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The reaction proceeds through the opening of the isatin ring to form an α-keto anilino acid, which then condenses with the carbonyl compound and subsequently cyclizes to form the quinoline ring with a carboxylic acid group at position 4. iipseries.orgwikipedia.org

| Reaction Name | Reactants | Product | Reference |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | wikipedia.orgresearchgate.net |

A variation of this reaction, the Halberkann variant, utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org While the classic Pfitzinger reaction is powerful, it has limitations, particularly when using isatins with functional groups that are unstable under basic conditions. nih.gov A patent describes a multi-step synthesis starting from 6-bromoisatin (B21408) and pyruvic acid to yield 7-bromoquinoline-2,4-dicarboxylic acid, which is then decarboxylated to give 7-bromoquinoline-4-carboxylic acid. google.com

Bromination Reactions of Quinoline Scaffolds

The direct bromination of quinoline scaffolds is a common method for introducing bromine atoms. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the substituents already present on the quinoline ring. acs.org For instance, the bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives depending on the stoichiometry of the brominating agent. researchgate.net Similarly, the bromination of 8-aminoquinoline (B160924) can also yield a mixture of mono- and di-brominated products. researchgate.net In contrast, 8-methoxyquinoline (B1362559) has been shown to furnish 5-bromo-8-methoxyquinoline (B186703) as the sole product under certain conditions. researchgate.net

Recent research has focused on developing highly regioselective bromination methods. nih.gov For example, a procedure for the synthesis of 5-bromo-8-hydroxyquinoline-7-carboxylic acid involves the direct bromination of 8-hydroxyquinoline-7-carboxylic acid with bromine in acetic acid. This highlights that the presence of both a hydroxyl and a carboxylic acid group can direct the incoming electrophile to a specific position.

| Starting Material | Brominating Agent/Conditions | Product(s) | Reference |

| 8-Hydroxyquinoline | Bromine (varying equivalents) | 5-Bromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline, 5,7-Dibromo-8-hydroxyquinoline | researchgate.net |

| 8-Aminoquinoline | Bromine | 5-Bromo-8-aminoquinoline, 7-Bromo-8-aminoquinoline, 5,7-Dibromo-8-aminoquinoline | researchgate.net |

| 8-Methoxyquinoline | Bromine | 5-Bromo-8-methoxyquinoline | researchgate.net |

| 8-Hydroxyquinoline-7-carboxylic acid | Bromine in Acetic Acid | 5-Bromo-8-hydroxyquinoline-7-carboxylic acid |

Carboxylation Reactions in Quinoline Systems

The introduction of a carboxyl group onto a quinoline ring system is a key transformation for creating valuable synthetic intermediates. Quinoline carboxylic acids and their derivatives are recognized for their potential biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. ontosight.ai The synthesis of these compounds often involves multi-step reactions such as condensation, cyclization, and substitution. ontosight.ai

One of the primary routes to quinoline-4-carboxylic acids is the Doebner reaction. imist.ma Recent advancements in this method have focused on greener chemistry principles, including the use of solvent-free conditions, efficient catalysts, and microwave irradiation to improve yields and reduce reaction times. imist.ma For instance, the Pfitzinger reaction, another classical method, has been enhanced through microwave-assisted synthesis, significantly shortening reaction times from hours to minutes. researchgate.net

The synthesis of quinoline-2-carboxylate derivatives has also been a subject of interest. A one-pot protocol starting from β-nitroacrylates and 2-aminobenzaldehydes has been developed, proceeding through an aza-Michael addition and an intramolecular Henry reaction. researchgate.net Additionally, chemoenzymatic methods using aldolases like trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE) have provided a route to substituted quinoline-2-carboxylic acids under mild conditions. researchgate.net

The direct carboxylation of a pre-existing quinoline can be challenging. However, functionalization of a related compound, 8-hydroxyquinoline, provides a pathway. For example, the bromination of 8-hydroxyquinoline-7-carboxylic acid with bromine in acetic acid yields 5-bromo-8-hydroxyquinoline-7-carboxylic acid.

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry has increasingly focused on the development of efficient and selective methods for the functionalization of heterocyclic compounds like quinoline. nih.govnih.gov Transition metal-catalyzed reactions, in particular, have become powerful tools for creating diverse quinoline derivatives. nih.govnih.govacs.org

Metal-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comprinceton.edu

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, valued for its mild reaction conditions and tolerance of a wide array of functional groups. nih.govnih.gov This reaction has been extensively applied to the functionalization of haloquinolines. researchgate.net

The coupling of bromoquinolines with various arylboronic acids, catalyzed by palladium complexes such as dichlorobis(triphenylphosphine)palladium(II), allows for the synthesis of aryl-substituted quinolines and tetrahydroquinolines in high yields. researchgate.net For instance, 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines, as well as 5-bromo- and 5,7-dibromo-8-methoxyquinolines, have been successfully coupled with substituted phenylboronic acids. researchgate.net

Recent advancements have focused on overcoming challenges associated with the Suzuki-Miyaura coupling of heteroaryl compounds. The use of neopentyl heteroarylboronic esters with the soluble base potassium trimethylsilanolate (TMSOK) under anhydrous conditions, enhanced by the addition of trimethyl borate, has enabled the coupling of previously unreactive π-rich and π-deficient heterocycles. nih.gov This method has been shown to be effective for coupling with quinoline derivatives. acs.org

The following table provides examples of Suzuki-Miyaura coupling reactions on quinoline scaffolds:

| Quinoline Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Substituted phenylboronic acids | PdCl2(PPh3)2 | 6-Aryl-1,2,3,4-tetrahydroquinolines | High | researchgate.net |

| 5-Bromo-8-methoxyquinoline | Substituted phenylboronic acids | PdCl2(PPh3)2 | 5-Aryl-8-methoxyquinolines | High | researchgate.net |

| 6-Bromoquinoline | π-Rich and π-deficient neopentyl heteroarylboronic esters | TMSOK, trimethyl borate | 6-Heteroarylquinolines | - | nih.gov |

| 3-Bromoquinoline | Alkyl amine-borane | Pd2(dba)3, KOH | 3-Alkylquinolines | Good | acs.org |

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of C-C bond-forming reactions under mild conditions. nih.gov These reactions are crucial for the synthesis of complex molecules, including functionalized quinolines and quinolones. nih.gov

One-pot protocols that combine traditional cross-coupling with C-H functionalization have been developed, using the quinoline substrate itself as a ligand for the palladium catalyst. nih.gov This approach allows for the rapid construction of π-extended, fluorescent frameworks. nih.gov Palladium(0)-catalyzed intramolecular cyclopropane (B1198618) sp³ C-H bond functionalization has also been utilized to synthesize quinoline and tetrahydroquinoline derivatives. rsc.org

Palladium-catalyzed reactions have been instrumental in synthesizing quinolin-2(1H)-ones and quinolin-4(1H)-ones. nih.gov For example, the Heck coupling of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds, followed by cyclization, yields 3-substituted quinolin-2(1H)-ones. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Iodoaniline, α,β-unsaturated carbonyl compounds | Pd(OAc)2, PPh3, NaOAc | 3-Substituted quinolin-2(1H)-ones | nih.gov |

| N-Substituted-3,3-diarylacrylamides | PdCl2, Cu(OAc)2, O2 | 4-Arylquinolin-2(1H)-ones | nih.gov |

| Aryl halides, Acetamides | Pd(0) | Quinolin-2(1H)-ones | nih.gov |

| Cyclopropyl-substituted anilines | Pd(0) | Tetrahydroquinoline derivatives | rsc.org |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules, avoiding the need for pre-functionalized starting materials. nih.govnih.govresearchgate.net This approach is particularly valuable for the selective derivatization of heterocycles like quinoline. rsc.org

The regioselective functionalization of quinolines can be directed to various positions, including those on the benzenoid ring, which has traditionally been a significant challenge. researchgate.net Transition metal catalysis plays a key role in achieving site-selectivity, with metals such as rhodium, iridium, palladium, and copper being commonly employed. nih.govmdpi.com

A notable advancement in C-H functionalization is the site-selective borylation of quinolines at the C-8 position. nih.govresearchgate.net This has been achieved using a heterogeneous iridium catalyst system supported on silica (B1680970) with a cage-type monophosphane ligand (SMAP). nih.govresearchgate.net This method allows for the direct introduction of a boryl group at the C-8 position, even in the presence of substituents at other positions, such as C-7. researchgate.net

The resulting C-8 borylated quinolines are versatile intermediates that can be further transformed into a variety of functional groups. thieme-connect.com For example, they can be converted to their corresponding potassium trifluoroborate salts or to C-8 chlorinated derivatives. researchgate.net This two-step borylation-chlorination sequence provides an efficient route to C-8 chloroquinolones. researchgate.net Furthermore, this methodology enables access to C-8 hydroxyl, amino, and aryl-substituted quinolones. researchgate.net

The mechanism of the C-8 borylation often involves the coordination of the quinoline nitrogen to the iridium center, which directs the C-H activation to the adjacent C-8 position. researchgate.net This strategy has also been applied to the borylation of 4-quinolones, where the reaction proceeds through an O-borylated quinoline tautomer. researchgate.net

The following table summarizes key findings in the C-8 borylation of quinolines:

| Substrate | Catalyst System | Borylating Agent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Quinoline derivatives | Iridium-silica-SMAP complex | Bis(pinacolato)diboron | C-8 borylated quinolines | 61-91% | thieme-connect.com |

| 4-Quinolones | [Ir(OMe)(cod)]2, Si-SMAP | B2pin2 | C-8 borylated 4-quinolones | Good | researchgate.net |

| 8-Arylquinolines | [Ir(OMe)(cod)]2, 2-phenylpyridine (B120327) derived ligand | Bis(pinacolato)diboron | ortho-Borylated 8-arylquinolines | Good to excellent | thieme-connect.com |

C-H Functionalization Strategies for Site-Selective Derivatization

Direct Aromatic C-H Activation for Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of quinoline scaffolds. conferenceproceedings.international This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, thereby streamlining the synthetic process. Transition-metal catalysis, particularly with rhodium(III) and ruthenium(II), has been instrumental in achieving regioselective C-H functionalization at various positions of the quinoline ring, including the C8 position. conferenceproceedings.internationalnih.gov

The 8-methylquinoline (B175542) moiety is an ideal starting point for C(sp³)–H activation, facilitated by the chelating nitrogen atom which helps in the formation of cyclometallated complexes with transition metals. nih.gov This chelation-assisted strategy enables selective functionalization, such as arylation and alkylation, at the methyl group to introduce diverse substituents. conferenceproceedings.internationalnih.gov For instance, Rh(III)-catalyzed C(8)–H activation of quinoline N-oxides has been shown to enable regioselective C–Br and C–N bond formations. conferenceproceedings.international

While much of the focus has been on functionalizing the quinoline core, methods for the direct transannular γ-C–H arylation of cycloalkane carboxylic acids have also been developed, showcasing the expanding scope of C-H activation in synthesizing complex molecules. nih.gov This highlights the potential for developing novel synthetic routes to quinoline derivatives with cyclic substituents.

Table 1: Examples of Direct C-H Activation for Quinoline Functionalization

| Catalyst/Reagent | Substrate | Position Functionalized | Type of Functionalization | Reference |

| Rh(III) | Quinoline N-Oxides | C8 | Bromination, Amination | conferenceproceedings.international |

| Ru(II)/Rh(III) | 8-Methylquinolines | C8-methyl | Alkylation, Arylation | conferenceproceedings.internationalnih.gov |

| Palladium(II) acetate | N-(quinolin-8-yl)ferrocenecarboxamide | Ferrocene C-H | Arylation, Alkylation | researchgate.net |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance the efficiency of chemical transformations. nih.govfrontiersin.org This technology has been successfully applied to the synthesis of various quinoline derivatives, including those with carboxylic acid functionalities. researchgate.netnih.gov

The key advantages of microwave irradiation include rapid and uniform heating, which can lead to shorter reaction times compared to conventional heating methods. nih.govmdpi.com For example, the synthesis of quinoline-4-carboxylic acid derivatives via a one-pot, three-component reaction using p-toluenesulfonic acid as a catalyst was found to be significantly more efficient under microwave irradiation in terms of both time and yield. researchgate.net Similarly, the Knoevenagel reaction to produce 2-styrylquinoline-4-carboxylic acids was achieved in short reaction times and with good yields using microwave assistance. nih.gov

The Friedländer synthesis, a classic method for preparing quinolines, has also been adapted for microwave conditions, providing a single-step conversion to 8-hydroxyquinolines with higher yields than conventional heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Synthesis of quinoline-fused 1,4-benzodiazepines | - | 92-97% | nih.gov |

| Friedländer synthesis of 8-hydroxyquinolines | 34% | 72% | nih.gov |

| Synthesis of 2-styrylquinoline-4-carboxylic acids | - | Good yields, short reaction times | nih.gov |

| Synthesis of quinoline-4-carboxylic acid derivatives | Longer time, lower yield | Shorter time, higher yield | researchgate.net |

Metal-Free and Ionic Liquid Mediated Processes

The development of metal-free synthetic routes is a significant goal in green chemistry, aiming to reduce the environmental impact and cost associated with metal catalysts. mdpi.comnih.gov Several metal-free approaches for quinoline synthesis have been reported, often employing organocatalysts or leveraging the inherent reactivity of the starting materials. mdpi.commdpi.com

The Doebner reaction, which combines aniline, an aldehyde, and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids, is a classic metal-free method. mdpi.com Modifications to this reaction, such as using p-toluenesulfonic acid as a catalyst in a green solvent system of water and ethylene (B1197577) glycol, have been shown to be efficient and eco-friendly. researchgate.net

Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, including low volatility, high thermal stability, and tunable acidity. mdpi.comnih.gov They have been successfully employed in the synthesis of quinoline derivatives. atlantis-press.comrsc.org For instance, Brønsted-acidic ionic liquids based on an 8-hydroxyquinoline cation have been synthesized and used as recyclable catalysts for esterification reactions. atlantis-press.comresearchgate.net Furthermore, an acidic ionic liquid immobilized on magnetic nanoparticles has been developed as an efficient and reusable heterogeneous catalyst for the synthesis of polyhydroquinolines under solvent-free sonication. rsc.org

Table 3: Examples of Metal-Free and Ionic Liquid Mediated Quinoline Synthesis

| Method | Catalyst/Medium | Key Features | Reference |

| Modified Doebner Reaction | p-Toluenesulfonic acid in water/ethylene glycol | Eco-friendly, good conversion rates | researchgate.net |

| Friedländer Synthesis | Brønsted acid functionalized g-C3N4 | Heterogeneous, recyclable catalyst | nih.gov |

| One-pot Multicomponent Reaction | Acidic ionic liquid on magnetic nanoparticles | Heterogeneous, reusable, solvent-free | rsc.org |

| Esterification | Brønsted-acidic ionic liquids | Recyclable catalyst, mild conditions | atlantis-press.comresearchgate.net |

Enzymatic Approaches for Selective Oxidation of Quinoline Derivatives

Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods for the oxidation of quinoline derivatives. rsc.orgrsc.org Enzymes, such as monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), can catalyze the oxidation of tetrahydroquinolines to their corresponding aromatic quinoline derivatives under mild conditions. northumbria.ac.ukacs.org

The site-selectivity of enzymatic oxidation can be influenced by the substituents on the quinoline ring. For example, the microbial degradation of quinoline-2-carboxylic acid is initiated by hydroxylation at the C-5 position, while the catabolism of 4-hydroxyquinoline-2-carboxylic acid leads to hydroxylation at the C-7 and C-8 positions. rsc.org This demonstrates the potential for enzymes to achieve specific functionalization patterns that might be challenging to obtain through conventional chemical synthesis.

Enzyme-mediated oxidation is considered an efficient and environmentally friendly strategy for producing quinoline derivatives. rsc.org Whole-cell and isolated enzyme systems are being explored, with protein engineering offering a promising avenue for tuning the site-selectivity of these biocatalytic transformations. rsc.org

Table 4: Enzymatic Oxidation of Quinoline Derivatives

| Enzyme/Microorganism | Substrate | Product | Key Observation | Reference |

| Azotobacter sp. (mutant strain) | Quinoline 2-carboxylic acid | 5-hydroxyquinaldic acid | Hydroxylation at C-5 | rsc.org |

| Pseudomonas fluorescens ATCC 11299B | 4-hydroxyquinoline 2-carboxylic acid | 7,8-dihydroxyquinaldic acid | Hydroxylation at C-7 and C-8 | rsc.org |

| Monoamine oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines | Quinolines | Oxidative aromatization | northumbria.ac.ukacs.org |

Green Chemistry Protocols in Bromoquinoline Carboxylic Acid Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of bromoquinoline carboxylic acids to minimize environmental impact and improve sustainability. scielo.org.mxnih.gov These protocols often involve the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netresearchgate.net

One approach involves the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids using a nanoporous isopolyoxomolybdate catalyst in refluxing water. scielo.org.mx This method offers short reaction times, simple product isolation, and the use of an eco-friendly catalyst. Another green strategy for synthesizing quinoline-4-carboxylic acid derivatives utilizes p-toluenesulfonic acid as an organocatalyst under microwave irradiation, avoiding harmful organic solvents. researchgate.net

The use of water and ethylene glycol as a dual green solvent system in a modified Doebner reaction for the synthesis of 4-quinoline carboxylic acid further exemplifies the move towards more sustainable synthetic methods. researchgate.net Additionally, converting a quinolone carboxylate to the corresponding carboxylic acid can be achieved through a greener approach by forming an anhydride (B1165640) intermediate, avoiding the use of more hazardous reagents like thionyl chloride. nih.gov

Table 5: Green Chemistry Approaches in Bromoquinoline Carboxylic Acid Synthesis

| Green Protocol | Catalyst/Solvent | Key Advantages | Reference |

| Direct Amination | Nanoporous isopolyoxomolybdate in water | Recyclable catalyst, short reaction time | scielo.org.mx |

| One-pot, Three-component Reaction | p-Toluenesulfonic acid, microwave irradiation | Avoids harmful organic solvents, high yield | researchgate.net |

| Modified Doebner Reaction | p-Toluenesulfonic acid in water/ethylene glycol | Eco-friendly solvent system, mild conditions | researchgate.net |

| Carboxamide Synthesis | Anhydride intermediate formation | Avoids hazardous reagents | nih.gov |

Derivatization Strategies for this compound

Esterification of the Carboxylic Acid Group

Esterification of the carboxylic acid group in quinoline derivatives is a common derivatization strategy to modify the physicochemical properties of the molecule, such as lipophilicity and cell permeability. libretexts.org The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a widely used method for this purpose. libretexts.orgchemguide.co.uk

The reaction typically involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid. libretexts.orgchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. libretexts.org

For instance, the ethyl ester of a bromoquinoline carboxylic acid derivative has been shown to have a significantly higher logP value compared to the corresponding acid, indicating increased lipid solubility and potentially better membrane penetration in biological assays. Brønsted-acidic ionic liquids have also been developed as effective and recyclable catalysts for the esterification of carboxylic acids, offering a greener alternative to traditional acid catalysts. atlantis-press.comresearchgate.net

Table 6: Methods for Esterification of Quinoline Carboxylic Acids

| Method | Reagents/Catalyst | Key Features | Reference |

| Fischer Esterification | Alcohol, Sulfuric Acid | Acid-catalyzed, reversible | libretexts.orgchemguide.co.uk |

| SN2 Reaction | Carboxylate anion, Alkyl halide | Nucleophilic substitution | libretexts.org |

| Ionic Liquid Catalysis | Brønsted-acidic ionic liquids | Recyclable catalyst, mild conditions | atlantis-press.comresearchgate.net |

| Acyl Chloride Intermediate | Thionyl chloride, then alcohol | Formation of a more reactive intermediate | libretexts.org |

Amide Formation from the Carboxylic Acid Moiety

The conversion of the carboxylic acid group at the 8-position of the quinoline ring into an amide is a common and crucial transformation for creating libraries of potential therapeutic agents. This reaction typically proceeds via the activation of the carboxylic acid to facilitate the nucleophilic attack by an amine.

A variety of modern coupling reagents are employed to achieve this transformation efficiently under mild conditions. Common reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govlibretexts.org These additives enhance the reaction rate and suppress side reactions, leading to higher yields of the desired amide. For instance, a convenient protocol for amide bond formation, particularly with electron-deficient amines, utilizes 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount of HOBt in a solvent like acetonitrile. nih.gov

Another effective class of coupling agents are uronium or phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). growingscience.comresearchgate.net These reagents are known for their high efficiency and are often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. growingscience.com

In the context of quinoline-8-carboxylic acid analogs, the synthesis of 3-iodoquinoline-8-carboxamide has been reported, which serves as a key intermediate for further diversification through palladium-catalyzed coupling reactions. acs.org While the specific conditions for the amidation of this compound are not detailed in the available literature, analogous syntheses of quinoline-8-carboxamides provide a reliable blueprint. For example, the synthesis of 2-substituted quinoline-8-carboxamides has been achieved from 2,8-dibromoquinoline. This process involves a selective palladium-catalyzed coupling at the 2-position, followed by a lithium-bromine exchange at the 8-position and subsequent reaction with an isocyanate to form the carboxamide. acs.org This highlights the feasibility of performing chemical transformations on halogenated quinoline systems to generate the desired amide functionality.

The general approach for the synthesis of N-substituted 7-bromoquinoline-8-carboxamides would involve the reaction of this compound with a primary or secondary amine in the presence of a suitable coupling agent and base. The choice of reaction conditions would depend on the reactivity of the specific amine used.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive/Base | Typical Solvent | Key Features |

| EDC | HOBt, DMAP, DIPEA | Acetonitrile, Dichloromethane (DCM) | Water-soluble byproducts, good for a wide range of substrates. nih.gov |

| DCC | DMAP | Dichloromethane (DCM) | Forms insoluble dicyclohexylurea byproduct, which can be easily filtered off. nih.gov |

| HATU | DIPEA | Dimethylformamide (DMF) | Highly efficient, especially for sterically hindered substrates. growingscience.com |

| PyBOP | DIPEA | Dimethylformamide (DMF) | Effective for peptide couplings and synthesis of complex amides. researchgate.net |

| TiCl₄ | Pyridine | Pyridine | Can be used for direct condensation of carboxylic acids and amines. masterorganicchemistry.com |

Nucleophilic Substitution of the Bromine Atom

The bromine atom at the 7-position of the quinoline ring is susceptible to nucleophilic substitution, providing a powerful tool for introducing a wide array of functional groups. This reactivity is a cornerstone of the synthetic utility of this compound and its derivatives.

Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution can occur with strong nucleophiles. The electron-withdrawing nature of the quinoline ring system facilitates the attack of a nucleophile on the carbon atom bearing the bromine. For instance, amines, thiols, and alkoxides can displace the bromide ion under appropriate conditions, which often involve elevated temperatures and the use of a base. acs.org The reactivity can be further enhanced by the presence of electron-withdrawing groups on the quinoline ring.

Palladium-Catalyzed Cross-Coupling Reactions

More commonly, the substitution of the bromine atom is achieved through transition metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and broader substrate scope. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple aryl halides with primary or secondary amines. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the formation of carbon-nitrogen bonds and has been widely applied in the synthesis of pharmaceuticals. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org

Table 2: Examples of Nucleophilic Substitution Reactions on Bromoquinolines (Analogous Systems)

| Reaction Type | Nucleophile | Catalyst/Reagents | Product Type | Reference |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP, DPPF), Base (e.g., NaOtBu) | N-Aryl/N-Heteroaryl Amines | wikipedia.org |

| Suzuki Coupling | Boronic Acids/Esters | Palladium catalyst, Base | Aryl/Heteroaryl Substituted Quinolines | acs.org |

| Sonogashira Coupling | Terminal Alkynes | Palladium catalyst, Copper co-catalyst, Base | Alkynyl Substituted Quinolines | acs.org |

| Stille Coupling | Organostannanes | Palladium catalyst | Alkyl/Aryl/Vinyl Substituted Quinolines | acs.org |

The synthesis of 3-substituted quinoline-8-carboxamides has been accomplished via palladium-catalyzed couplings such as Suzuki, Sonogashira, and Stille reactions on 3-iodoquinoline-8-carboxamide. acs.org This demonstrates the utility of palladium catalysis for the functionalization of halogenated quinoline-8-carboxamides, a strategy that is directly applicable to this compound derivatives.

Chemical Reactivity and Mechanistic Investigations of 7 Bromoquinoline 8 Carboxylic Acid Derivatives

Reactivity of the Bromine Substituent

The bromine atom attached to the C7 position of the quinoline (B57606) ring is a key site for synthetic modification. Its reactivity is characteristic of an aryl halide on an electron-poor aromatic system, making it susceptible to displacement through several mechanistic pathways and an excellent handle for carbon-carbon bond formation.

Nucleophilic Substitution Mechanisms (SNAr, SN1, SN2)

Nucleophilic substitution on an aromatic ring, such as the quinoline system, does not typically proceed through classical SN1 or SN2 mechanisms due to the high energy required to generate an aryl cation (SN1) and the steric hindrance preventing backside attack on the sp²-hybridized carbon (SN2). dalalinstitute.comyoutube.com Instead, the primary pathway for nucleophilic substitution on this substrate is the Nucleophilic Aromatic Substitution (SNAr) mechanism. oup.commasterorganicchemistry.com

The SNAr reaction is a two-step process involving addition-elimination:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the quinoline ring is restored. oup.com

The feasibility of the SNAr mechanism is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In 7-bromoquinoline-8-carboxylic acid, the quinoline nitrogen atom acts as a powerful EWG, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack. This activation is most pronounced at the C2 and C4 positions, but also influences the C5 and C7 positions. The presence of the bromine at C7 and the adjacent carboxylic acid at C8 further modifies the electronic landscape, with the inductive effect of the bromine and the potential for the carboxylate anion to influence the reaction course.

Participation in Organometallic Cross-Coupling Reactions

The C7-Br bond in this compound serves as an excellent anchor point for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules. The most prominent among these are the Suzuki and Heck reactions. masterorganicchemistry.com

The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. mdpi.com The Heck reaction couples an organohalide with an alkene. organic-chemistry.org Both reactions typically proceed through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition into the C-Br bond, followed by transmetalation (in the Suzuki reaction) or migratory insertion (in the Heck reaction), and finally reductive elimination to yield the product and regenerate the catalyst. masterorganicchemistry.com

Derivatives of quinoline-8-carboxylic acid have been shown to be exceptionally effective as ligands in these very reactions. Specifically, palladium complexes of quinoline-8-carboxylate, such as Pd(quinoline-8-carboxylate)₂, have been identified as highly efficient, low-cost, and phosphine-free catalysts for Suzuki and Heck couplings of unactivated aryl bromides. organic-chemistry.orgnih.gov This suggests that this compound is an ideal substrate, as the 8-carboxylic acid group can act as an intramolecular directing group or ligand, coordinating to the palladium catalyst and facilitating the oxidative addition step at the proximate C7-Br bond. This inherent catalytic assistance is expected to enhance its reactivity in cross-coupling protocols.

Below is a table summarizing typical conditions for these reactions, demonstrating the versatility of aryl bromides in such transformations.

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Typical Temp. |

| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | 80-110 °C |

| Heck Coupling | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100-140 °C |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 °C |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | NaOt-Bu | Toluene | 80-110 °C |

Influence on Regioselectivity and Stereoselectivity

The substituents on the quinoline ring exert significant control over the regioselectivity and stereoselectivity of reactions.

Regioselectivity: In the context of organometallic cross-coupling, the reactivity is inherently regioselective, occurring exclusively at the C-Br bond. The powerful directing effect of the 8-carboxylate group, through its ability to chelate the metal catalyst, ensures that catalytic activity is localized to the C7 position, preventing reactions at other potential C-H activation sites on the ring. organic-chemistry.orgrsc.org

Stereoselectivity: The stereochemical outcome of reactions involving this compound is largely dependent on the specific reaction mechanism.

Heck Reaction: This reaction is known to exhibit high stereoselectivity, generally favoring the formation of the trans (E) isomer of the resulting alkene product. organic-chemistry.org

Suzuki Reaction: The Suzuki coupling typically proceeds with retention of configuration at both the organoboron and organohalide partners. mdpi.com If a chiral boronic acid were used, its stereochemistry would be transferred to the product.

Other Reactions: In other transformations, such as asymmetric dearomative photocycloadditions, quinoline derivatives substituted with bromine at the 7-position have been shown to yield products with good to excellent enantioselectivity, demonstrating that the electronic and steric environment of the quinoline ring can effectively transmit chiral information. acs.org

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid at the C8 position is a versatile functional group, exhibiting characteristic acid-base behavior and undergoing reactions such as esterification, amidation, and, under certain conditions, decarboxylation.

Acid-Base Properties and Salt Formation

Like other carboxylic acids, this compound is a Brønsted-Lowry acid, capable of donating a proton from its hydroxyl group. uky.edu The acidity of a carboxylic acid is quantified by its pKa value, with a lower pKa indicating a stronger acid. libretexts.org

As an acid, it readily reacts with bases to form salts. For example, treatment with a strong base like sodium hydroxide (B78521) (NaOH) results in deprotonation and the formation of the corresponding sodium 7-bromoquinoline-8-carboxylate salt. This acid-base reactivity is fundamental to its purification and manipulation in different solvent systems.

Decarboxylation Pathways and Mechanisms

Decarboxylation is a chemical reaction that removes the carboxyl group as carbon dioxide (CO₂). wikipedia.org The thermal decarboxylation of aryl carboxylic acids is generally a challenging reaction requiring high temperatures. However, the reaction is facilitated by structural features that can stabilize the negative charge of the aryl anion intermediate formed upon loss of CO₂. libretexts.org

For quinoline carboxylic acids, the position of the carboxyl group is critical. Acids with the carboxyl group at the C2 or C4 positions decarboxylate more readily because the resulting negative charge can be delocalized onto the electronegative nitrogen atom via resonance. For this compound, this direct resonance stabilization pathway is not available.

The mechanism for its decarboxylation likely proceeds through the formation of a zwitterion, where the acidic carboxyl proton is transferred to the basic quinoline nitrogen. Upon heating, this intermediate can lose CO₂, generating an aryl anion at the C8 position. The stability of this C8 carbanion is the key to the reaction's feasibility. The presence of the adjacent, strongly electron-withdrawing bromine atom at the C7 position would provide significant inductive stabilization to the negative charge on C8, thereby lowering the activation energy for decarboxylation compared to the unsubstituted quinoline-8-carboxylic acid. wikipedia.org This makes the compound susceptible to decarboxylation under forcing thermal conditions, potentially leading to the formation of 7-bromoquinoline.

Acyl Transfer Reactions and Derivative Formation

The carboxylic acid moiety at the 8-position of this compound is a versatile functional group that readily participates in acyl transfer reactions, enabling the synthesis of a variety of important derivatives, primarily esters and amides. These reactions typically proceed via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a nucleophile. libretexts.orgvanderbilt.edu The general mechanism involves the activation of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is followed by the formation of a tetrahedral intermediate, which then collapses to expel a leaving group and form the final product. msu.edu

The direct conversion of carboxylic acids to amides can be challenging due to the basic nature of amines, which tend to deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, coupling reagents such as dicyclohexylcarbodiimide (DCC) are often employed. DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.orgyoutube.com

Similarly, esterification can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com Alternatively, activating agents can be used to facilitate ester formation under milder conditions. orgsyn.orgresearchgate.net

The reactivity of the acyl group in these transfer reactions is influenced by the nature of the substituents on the quinoline ring. The electron-withdrawing nature of the bromine atom at the 7-position and the quinoline ring itself can influence the electrophilicity of the carbonyl carbon, thereby affecting the reaction rates.

A variety of derivatives can be synthesized from this compound through these acyl transfer reactions, as illustrated in the following table:

| Derivative Type | Nucleophile | Reaction Conditions | Product |

| Ester | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄), heat | 7-Bromoquinoline-8-carboxylate ester |

| Amide | Amine (e.g., Ammonia, primary/secondary amines) | Coupling agent (e.g., DCC), or high temperature | 7-Bromoquinoline-8-carboxamide |

| Acid Chloride | Thionyl chloride (SOCl₂) | Heat | 7-Bromoquinoline-8-carbonyl chloride |

These derivatives serve as important intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Quinoline Core Reactivity

The quinoline ring system of this compound is susceptible to a range of chemical transformations, including electrophilic aromatic substitution, nucleophilic addition, and redox reactions. The reactivity of the quinoline core is influenced by the electronic properties of the fused benzene (B151609) and pyridine (B92270) rings, as well as the directing effects of the existing substituents.

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) reactions on the quinoline ring are generally directed to the benzene portion of the molecule (positions 5, 6, and 8) because the pyridine ring is deactivated by the electronegative nitrogen atom. arsdcollege.ac.in In the case of this compound, the existing substituents play a crucial role in determining the position of further substitution.

The bromine atom at the 7-position is a deactivating but ortho, para-directing group. organicchemistrytutor.com The carboxylic acid group at the 8-position is a deactivating and meta-directing group. The directing effects of these substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| Bromine | 7 | Deactivating (Inductive), ortho, para-directing (Resonance) | Positions 6 and 8 |

| Carboxylic Acid | 8 | Deactivating (Inductive and Resonance) | Positions 5 and 7 |

| Quinoline Nitrogen | 1 | Deactivating (Inductive) | Deactivates pyridine ring |

Considering these directing effects, electrophilic attack is most likely to occur at the C-5 or C-6 positions of the quinoline ring. The pyridine ring is generally resistant to electrophilic attack unless activated, for instance, by N-oxidation. researchgate.net

Nucleophilic Addition to the Quinoline Nitrogen

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. However, the more characteristic reaction involving the nitrogen is nucleophilic addition to the pyridine ring, particularly when the ring is activated. Nucleophiles typically add to the C-2 or C-4 positions of the quinoline ring. quimicaorganica.org

Activation of the quinoline ring towards nucleophilic attack can be achieved by forming the quinoline N-oxide. The N-oxide group is strongly activating and directs nucleophilic attack to the C-2 and C-4 positions. colab.wschinesechemsoc.orgsemanticscholar.org For example, treatment of a quinoline N-oxide with a nucleophile can lead to the introduction of a substituent at the C-2 position. rsc.org

Oxidative and Reductive Transformations of the Quinoline System

The quinoline ring system can undergo both oxidative and reductive transformations. Oxidation of the quinoline ring is generally difficult due to its aromatic stability. However, under forcing conditions, oxidative degradation can occur. More controlled oxidations can sometimes be achieved at specific positions if activating groups are present.

Reduction of the quinoline ring is a more common and synthetically useful transformation. The pyridine ring is more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a common method for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines. rsc.orgtandfonline.com Various catalysts and reducing agents can be employed for this transformation, with the choice of reagent often influencing the selectivity of the reduction.

The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with a proton source, can also be used to reduce the quinoline ring. youtube.comwikipedia.org This reaction typically results in the reduction of the benzene ring, leading to the formation of a dihydroquinoline derivative. rsc.org The specific outcome of the reduction can be influenced by the reaction conditions and the nature of the substituents on the quinoline ring.

| Reaction Type | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

| Birch Reduction | Na or Li, liquid NH₃, alcohol | Dihydro-7-bromoquinoline-8-carboxylic acid derivative |

Intramolecular Interactions and Conformational Analysis

The spatial arrangement of the atoms and functional groups in this compound, along with non-covalent interactions, plays a significant role in its chemical behavior.

Role of Hydrogen Bonding in Chemical Reactivity

A key feature of this compound is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the quinoline nitrogen atom. oup.com This interaction can significantly influence the molecule's conformation and reactivity. The formation of a six-membered ring through this hydrogen bond can stabilize a particular conformation, holding the carboxylic acid group in proximity to the quinoline nitrogen. oup.com

This intramolecular hydrogen bond can affect the acidity of the carboxylic acid and the basicity of the quinoline nitrogen. The hydrogen bond can also influence the reactivity of the carboxylic acid group in acyl transfer reactions by affecting the orientation and accessibility of the carbonyl group. Theoretical studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that intramolecular hydrogen bonding plays a crucial role in determining their supermolecular structures and properties. nih.gov The strength of this hydrogen bond can be influenced by the electronic nature of other substituents on the quinoline ring.

The presence of this intramolecular hydrogen bond can be investigated using spectroscopic techniques such as NMR and IR spectroscopy, as well as through computational modeling. mdpi.com X-ray crystallographic studies of related compounds have provided evidence for such intramolecular interactions in the solid state. researchgate.net

Steric Hindrance Effects of Substituents on the

The reactivity of this compound and its derivatives is significantly influenced by the steric hindrance imposed by substituents on the quinoline core. The spatial arrangement and bulk of these substituents can dictate the accessibility of reactive centers, thereby influencing reaction rates, product distribution, and even the feasibility of certain transformations. Research in related quinoline systems has provided valuable insights into these steric effects, which can be extrapolated to understand the behavior of this compound derivatives.

A notable example of steric hindrance can be observed in the synthesis of quinoline-4-carboxylic acids, where the reactivity of aniline (B41778) precursors is dependent on the position of substituents. Studies have shown that anilines with ortho substituents are less effective reactants compared to their meta and para counterparts. This decreased reactivity is attributed to the steric bulk of the ortho substituent, which impedes the approach of reagents and hinders the formation of the necessary transition states for cyclization.

Furthermore, investigations into the functionalization of the quinoline ring have highlighted the profound impact of substituents at the C8 position. In a study on the asymmetric dearomative [2+2] photocycloaddition of quinoline derivatives, a substrate bearing a methyl group at the 8-position (adjacent to the position of the carboxylic acid in the title compound) resulted in only a trace amount of the desired product. acs.orgacs.org This dramatic decrease in yield was attributed to "excessive steric hindrance," which was proposed to impede the necessary coordination between the quinoline substrate and the metal catalyst. acs.orgacs.org This finding underscores the sensitivity of reactions involving the C8 position to steric congestion.

While direct and extensive research on the steric effects of a wide range of substituents specifically on this compound is not broadly available in the reviewed literature, the existing data from analogous systems allows for the formulation of informed hypotheses regarding its reactivity. The close proximity of the bromo and carboxylic acid groups at the 7 and 8 positions creates a sterically crowded environment. Any reaction targeting either of these functional groups, or the adjacent positions on the quinoline ring, will be subject to the steric influence of these groups and any other substituents present.

The following table summarizes the observed and anticipated effects of steric hindrance based on substituent position in related quinoline systems, which can be considered predictive for the behavior of this compound derivatives.

| Substituent Position | Type of Reaction | Observed/Anticipated Steric Effect | Impact on Reactivity |

| Ortho to Nitrogen (on aniline precursor) | Quinoline Synthesis | Hindrance of cyclization | Decreased reaction yield |

| C8-position (adjacent to carboxylic acid) | Photocycloaddition | Impeded catalyst coordination | Drastic reduction in product formation |

| C7 and C8 positions | General Functionalization | Crowded environment around the per-positions | Potential for lower reaction rates and yields, may influence regioselectivity |

It is important to note that while steric hindrance is a critical factor, the electronic effects of substituents also play a significant role in modulating the reactivity of the quinoline system. The interplay of these two factors ultimately determines the outcome of a chemical transformation. Further targeted mechanistic and synthetic studies on a variety of substituted this compound derivatives are necessary to fully elucidate the nuanced effects of steric hindrance on their chemical behavior.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for advanced spectroscopic data for the chemical compound this compound (CAS No. 1426144-84-4) has revealed a significant lack of publicly accessible experimental results. Despite targeted inquiries for Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR and Raman), and 2D NMR data, specific spectra and detailed research findings for this particular molecule could not be located in available scientific literature and databases.

While general principles of spectroscopic analysis allow for the prediction of characteristic signals, the generation of a scientifically accurate and authoritative article as per the requested detailed outline is not possible without experimental data. The strict requirement to focus solely on "this compound" and to populate sections with detailed research findings cannot be met.

Information on closely related compounds, such as 7-bromoquinoline-4-carboxylic acid and 7-bromo-8-hydroxyquinoline, is available and provides a basis for understanding the expected spectral regions for the quinoline ring and its substituents. For instance, in a related isomer, the carboxylic acid proton is expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum, and the carbonyl carbon would exhibit a characteristic shift in the ¹³C NMR spectrum. Similarly, FTIR spectroscopy would be expected to show characteristic stretches for the O-H of the carboxylic acid and the C=O bond.

However, the precise chemical shifts, coupling constants, and vibrational frequencies are unique to the specific substitution pattern of this compound. The electronic effects of the bromine atom at position 7 and the carboxylic acid at position 8 create a distinct molecular environment that influences the magnetic and vibrational behavior of the nuclei. Without empirical data, any attempt to populate the requested detailed sections—including ¹H NMR for proton environment analysis, ¹³C NMR for carbon skeleton elucidation, 2D NMR for connectivity assignment, and vibrational spectroscopy for functional group identification—would be speculative and not based on established research findings for this specific compound.

Researchers and chemists seeking to characterize this compound would need to perform the relevant spectroscopic experiments (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, FTIR, and Raman) to generate the data required for a complete structural elucidation and to publish these findings to contribute to the body of scientific knowledge.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Bromoquinoline 8 Carboxylic Acid Compounds

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful techniques used to probe the electronic structure and properties of molecules like 7-bromoquinoline-8-carboxylic acid. These methods provide insights into the electronic transitions occurring within the molecule upon interaction with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of outer electrons to higher energy levels. shu.ac.uk In organic molecules such as this compound, the absorption of UV-Vis radiation is typically restricted to functional groups known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk The quinoline (B57606) ring system, with its conjugated π-electron system, acts as the primary chromophore in this compound.

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of the π → π* and n → π* types. uzh.chlibretexts.org

π → π transitions:* These involve the promotion of an electron from a π bonding molecular orbital to a π anti-bonding molecular orbital. uzh.ch These transitions are characteristic of molecules with conjugated systems, like the quinoline ring, and are generally strong, resulting in high molar absorptivity (ε) values. uzh.ch

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π anti-bonding molecular orbital. uzh.ch They typically require less energy and thus occur at longer wavelengths compared to π → π* transitions within the same chromophore, but they are often less intense. uzh.ch

The specific wavelengths of maximum absorption (λmax) for this compound are influenced by several factors, including the solvent polarity and pH. Changes in solvent polarity can lead to shifts in the absorption bands. shu.ac.uk For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity, while π → π* transitions may show a bathochromic (red) shift to longer wavelengths. shu.ac.uk Furthermore, as this compound possesses both an acidic carboxylic group and a basic nitrogen atom, changes in pH can alter its ionization state, thereby affecting the extent of conjugation and causing shifts in the absorption spectrum.

Table 1: General Characteristics of Electronic Transitions in UV-Vis Spectroscopy

| Transition Type | Description | Typical Wavelength | Intensity (ε) |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ anti-bonding orbital. | < 200 nm | High |

| n → σ | Excitation of a non-bonding electron to a σ anti-bonding orbital. | 180-250 nm | Low |

| π → π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. | 200-700 nm | High |

| n → π | Excitation of a non-bonding electron to a π anti-bonding orbital. | 250-700 nm | Low |

This table presents generalized information about electronic transitions and may not reflect the exact values for this compound.

Fluorescence Properties and Analytical Applications

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This phenomenon can provide valuable information about a compound's electronic structure and its environment. Quinoline derivatives are known to exhibit fluorescence, and this property can be tuned by modifying their chemical structure.

For instance, the addition of a dimethylamino group at the 7-position of a quinoline scaffold has been reported to create a fluorescent molecule. nih.gov In one study, a derivative of the anticancer agent RM-581, which contains a quinoline moiety, was made fluorescent by introducing a dimethylamino group. nih.gov This new compound, RM-581-Fluo, exhibited fluorescence that was sensitive to pH. nih.gov At a pH of 7.3, it showed an emission peak at 505 nm when excited at 365 nm. nih.gov At a more acidic pH of 4.0, the emission spectrum displayed a peak at 454 nm with a shoulder at 505 nm. nih.gov

These findings suggest that this compound could potentially be modified to create fluorescent probes. The inherent electronic properties of the quinoline ring system, combined with the potential for derivatization at the bromine and carboxylic acid positions, offer opportunities for developing novel fluorescent sensors. The analytical applications of such fluorescent derivatives could include cellular imaging and tracking, as demonstrated by the use of RM-581-Fluo to study its accumulation within cancer cells. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for confirming the molecular weight of a compound, determining its elemental composition, and elucidating its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). nih.gov This process often leads to extensive and reproducible fragmentation of the molecule, providing a characteristic "fingerprint" mass spectrum that can be used for structural identification. nih.govnih.gov

In the EIMS of an organic molecule like this compound, the molecular ion (M•+), which is a radical cation, may be observed. nih.gov However, due to the high energy of the ionization process, the molecular ion can be unstable and may not be detected in significant abundance. nih.gov The fragmentation pattern is often more informative. For this compound, characteristic fragments would be expected to arise from the loss of the bromine atom, the carboxylic acid group (as CO2 or COOH), and fragmentation of the quinoline ring itself. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes).

While a specific EIMS spectrum for this compound was not found, the general principles of EIMS fragmentation of aromatic and carboxylic acid-containing compounds can be applied to predict its behavior.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. Soft ionization techniques, such as electrospray ionization (ESI), are typically used in LC-MS. nih.gov ESI generates even-electron ions, such as the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-, with minimal fragmentation. nih.gov

This allows for the unambiguous determination of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, further confirming its identity and assessing its purity. A new derivatization reagent, 4-bromo-N-methylbenzylamine, has been shown to be effective for the LC-MS analysis of carboxylic acids, improving their retention in reversed-phase chromatography and providing a distinct isotopic signature due to the bromine atom. nih.gov

Table 2: Predicted Ions for this compound in LC-MS

| Ionization Mode | Predicted Ion | Exact Mass (m/z) |

| Positive ESI | [C10H6 BrNO2 + H]+ | 251.9655 |

| Negative ESI | [C10H6 BrNO2 - H]- | 249.9512 |

Exact masses are calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com However, compounds with polar functional groups, such as the carboxylic acid in this compound, are often not suitable for direct GC-MS analysis due to their low volatility and potential for thermal degradation. sigmaaldrich.comcolostate.edu

To overcome these limitations, a derivatization step is typically employed to convert the analyte into a more volatile and thermally stable derivative. sigmaaldrich.comresearchgate.net For carboxylic acids, common derivatization methods include:

Esterification: This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. Methyl or ethyl esters are commonly prepared. research-solution.com

Silylation: This is a very common derivatization technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

Alkylation: This process can also be used to form esters. For example, benzyl (B1604629) bromide can be used to form benzyl esters. research-solution.com

Once derivatized, the resulting compound can be readily analyzed by GC-MS. The mass spectrum of the derivative will show a molecular ion corresponding to the derivatized molecule and a fragmentation pattern that can be used to confirm the structure of the original analyte. For example, the GC-MS analysis of a silylated derivative of this compound would show a molecular ion with a mass corresponding to the addition of a TMS group, and fragments resulting from the loss of the TMS group and other characteristic cleavages.

Table 3: Common Derivatization Reagents for Carboxylic Acids in GC-MS

| Reagent | Derivative Formed | Key Advantages |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Widely used, effective for many functional groups. sigmaaldrich.com |

| Benzyl Bromide | Benzyl ester | Increases volatility. research-solution.com |

| N,N-Dimethylformamide dimethylacetal | Methyl ester | Reacts quickly with carboxylic acids. research-solution.com |

Computational Chemistry and Theoretical Studies of 7 Bromoquinoline 8 Carboxylic Acid and Its Congeners

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and related characteristics of 7-Bromoquinoline-8-carboxylic acid and its analogs.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting various spectroscopic properties. For instance, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the chemical structure of newly synthesized compounds. mdpi.commdpi.com Similarly, vibrational frequencies from Infrared (IR) and Raman spectroscopy can be computed. mdpi.comgoogle.com These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions, providing a deeper understanding of the molecule's dynamic behavior. chemrxiv.org

Analysis of Electron Density and Mulliken Charges for Reactivity Prediction

The distribution of electron density and the calculation of Mulliken charges on individual atoms are key to predicting a molecule's reactivity. sigmaaldrich.com Regions with high electron density are susceptible to electrophilic attack, while areas with low electron density are prone to nucleophilic attack. The analysis of Mulliken charges provides a quantitative measure of the partial charge on each atom, offering insights into the molecule's polarity and the nature of its chemical bonds. researchgate.net This information is vital for understanding intermolecular interactions and predicting reaction mechanisms.

Theoretical Basicity Studies

The basicity of quinoline (B57606) derivatives is a critical parameter, particularly in the context of their biological activity and use as ligands in coordination chemistry. massey.ac.nz Theoretical studies can predict the pKa values of these compounds, offering a measure of their ability to accept a proton. researchgate.net Computational models can elucidate how the electronic effects of substituents on the quinoline ring, such as the electron-withdrawing bromo group and the carboxylic acid function, modulate the basicity of the nitrogen atom. massey.ac.nz

Molecular Modeling and Simulations

Molecular modeling and simulations extend the insights gained from quantum chemical calculations to larger biological systems, enabling the study of interactions between a ligand and its target protein.

Molecular Docking for Ligand-Target Interactions and Binding Affinity